Structure elucidation of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
Structure elucidation of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
An In-Depth Technical Guide to the Structure Elucidation of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of medicinal chemistry continually seeks novel molecular scaffolds to address complex biological targets. Spirocyclic systems, characterized by two rings sharing a single atom, are of particular interest due to their inherent three-dimensionality, which can lead to enhanced protein-binding interactions and improved pharmacological properties.[1][2] The hypothetical molecule, 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one, represents a unique fusion of a β-lactam ring, an oxetane moiety, and a piperidinone core. This combination of functionalities suggests potential applications as a constrained peptide mimic or a novel building block in drug discovery.
This guide provides a comprehensive, albeit theoretical, framework for the complete structure elucidation of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one. In the absence of published experimental data for this specific molecule, we will leverage established principles of analytical chemistry and spectroscopic data from related structures to predict the expected outcomes of a multi-technique analytical approach. This document will serve as a roadmap for researchers undertaking the synthesis and characterization of this or structurally similar compounds.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a novel compound. For 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one, with a molecular formula of C7H12N2O2, high-resolution mass spectrometry would provide the initial confirmation of its successful synthesis.
Expected Data and Fragmentation Analysis
The molecular ion peak ([M+H]+) would be expected at an m/z corresponding to the exact mass of the protonated molecule. The fragmentation pattern, induced by techniques like collision-induced dissociation (CID), can offer significant structural insights.[3] The energetically unstable molecular ion will likely break apart at its weakest bonds, providing a fingerprint of the molecule's connectivity.[4]
A plausible fragmentation pathway is initiated by the cleavage of the spirocyclic system, which is often a point of instability. The β-lactam and oxetane rings are likely to undergo characteristic fragmentation.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M+H]+ | 157.0977 | Molecular ion |
| [M-C3H4O+H]+ | 99.0558 | Loss of the oxetane ring |
| [M-C2H3O+H]+ | 114.0715 | Cleavage of the β-lactam ring |
| [C4H8NO]+ | 86.0606 | Fragment containing the methyl and carbonyl group |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): Select the [M+H]+ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.
Caption: Predicted MS Fragmentation Pathway
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Spectral Features
The IR spectrum of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is expected to be dominated by a strong absorption band corresponding to the carbonyl group of the β-lactam. The strained four-membered ring typically causes this peak to appear at a higher frequency compared to acyclic amides.[5] Other key functional groups, such as the C-N bonds, the C-O-C of the oxetane, and C-H bonds, will also exhibit characteristic absorptions.[6][7]
Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O (β-lactam) | 1750 - 1780 | Strong, sharp absorption |
| C-N | 1200 - 1350 | Medium absorption |
| C-O-C (Oxetane) | 1000 - 1150 | Strong, sharp absorption |
| C-H (sp3) | 2850 - 3000 | Medium to strong absorptions |
| N-H | 3200 - 3400 | Medium, potentially broad absorption |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: Utilize a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or a pure KBr pellet.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8][9] For the target molecule, a combination of 1D (¹H and ¹³C) and 2D NMR experiments will be essential for unambiguous assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Spectra
The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the protons on the piperidinone and oxetane rings, and the N-H proton. The splitting patterns of these signals will reveal the connectivity of the protons. The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C1 | ~45 | ~3.0-3.2 | m |
| C3 | ~70 | ~4.5-4.7 | t |
| C4 | ~70 | ~4.5-4.7 | t |
| C5 (spiro) | ~80 | - | - |
| C6 | ~55 | ~3.5-3.7 | q |
| C7 (C=O) | ~170 | - | - |
| C9 | ~35 | ~2.8-3.0 | m |
| CH₃ | ~15 | ~1.2-1.4 | d |
| N8-H | - | ~6.0-7.0 | br s |
| N5-H | - | ~7.0-8.0 | br s |
2D NMR for Structural Confirmation
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, allowing for the tracing of the connectivity within the piperidinone and oxetane rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the assignment of each proton signal to its corresponding carbon signal.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire COSY and HSQC spectra.
-
Data Processing: Process the data using appropriate software to obtain the final spectra for analysis.
Caption: NMR Data Integration Workflow
Single-Crystal X-ray Crystallography
While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[10][11][12] This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[13][14]
Experimental Workflow
The primary challenge for this technique is obtaining a single crystal of suitable quality. This often requires screening various crystallization conditions.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Attempt to grow single crystals by slow evaporation of a solution of the compound in various solvents or solvent mixtures, or by vapor diffusion.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a beam of X-rays. Collect diffraction data as the crystal is rotated.[11]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.[10]
Caption: X-ray Crystallography Workflow
The comprehensive structural elucidation of a novel molecule like 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one requires a synergistic application of multiple analytical techniques. High-resolution mass spectrometry would confirm the elemental composition and provide initial structural clues through fragmentation analysis. FTIR spectroscopy would identify the key functional groups present. A suite of 1D and 2D NMR experiments would then be employed to piece together the carbon-hydrogen framework and establish connectivity. Finally, single-crystal X-ray crystallography would provide the definitive and unambiguous confirmation of the three-dimensional structure. The predicted data and protocols outlined in this guide provide a robust framework for any researcher venturing into the synthesis and characterization of this and related novel spirocyclic compounds.
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